molecular formula C17H21N5O2 B5506610 8-(ethylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

8-(ethylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5506610
M. Wt: 327.4 g/mol
InChI Key: AJWHLRZFKYIRAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related purine derivatives often involves multi-step chemical processes. For instance, the synthesis of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones and their derivatives, which are structurally related to the target compound, has been reported. These compounds were synthesized and tested for cardiovascular activities, providing insights into the synthetic routes that might be applicable to the target compound (Chłoń-Rzepa et al., 2004).

Molecular Structure Analysis

The molecular structure of purine derivatives, including the target compound, is crucial for their biological activity. A quantitative analysis of intermolecular interactions in a related xanthine derivative highlighted the anisotropic distribution of interaction energies, suggesting potential applications in material design. This analysis can provide insights into the molecular structure and interaction potential of the target compound (Shukla et al., 2020).

Chemical Reactions and Properties

Purine derivatives undergo various chemical reactions that define their chemical properties. For example, the reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine in dimethylformamide (DMF) resulted in unexpected products, indicating the complexity of reactions involving purine structures (Khaliullin & Shabalina, 2020).

Physical Properties Analysis

The physical properties of purine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The study on the structure of 8-(dicyclopropylmethyl)-1,3-dipropylxanthine, a purine antagonist, provides valuable information on the potential physical properties of the target compound by examining its crystalline structure and conformation (Hirayama et al., 1993).

Chemical Properties Analysis

The chemical properties of purine derivatives are closely related to their reactivity, stability, and interactions with biological targets. The synthesis and characterization of various purine-2,6-dione derivatives provide insights into their chemical behavior, including reactivity patterns and potential biological activities (Armarego & Reece, 1976).

Scientific Research Applications

Synthesis and Biological Activities

One study focuses on the synthesis of 8-alkylamino substituted derivatives of a closely related compound, exploring their cardiovascular activities. These compounds demonstrated significant prophylactic antiarrhythmic activity and hypotensive activity, with weak affinity for alpha adrenoreceptors (Chłoń-Rzepa et al., 2004).

Another investigation synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, which showed potent cytotoxic activity against various cancer cell lines. These findings suggest potential therapeutic applications for cancer treatment (Deady et al., 2003).

Chemical Synthesis Techniques

Researchers have also developed new synthetic techniques for creating 1,3,8-trisubstituted purine-2,6-diones, highlighting improvements in yield, convenience, and purification methods. This advancement in synthetic chemistry could facilitate further pharmacological studies and drug development processes (Hayallah & Famulok, 2007).

Structural Analysis and Function

The structure of 8-(dicyclopropylmethyl)-1,3-dipropylxanthine, a potent antagonist of the adenosine A1 receptor, was elucidated, providing insights into the molecular interactions essential for its biological activity. This structural information is crucial for the design of new compounds with targeted biological functions (Hirayama et al., 1993).

Mechanism of Action

The mechanism of action would depend on the biological context in which this compound is used. Many purine derivatives are biologically active and can interact with various enzymes and receptors .

Future Directions

The future directions for research on this compound would depend on its biological activity. If it shows promise in preliminary studies, it could be further investigated for potential therapeutic applications .

properties

IUPAC Name

8-(ethylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-3-18-16-19-14-13(15(23)20-17(24)21(14)2)22(16)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3,(H,18,19)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWHLRZFKYIRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701323606
Record name 8-(ethylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202623
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

8-(Ethylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

CAS RN

303973-03-7
Record name 8-(ethylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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